Benzolamide
Overview
Description
Benzolamide is a carbonic anhydrase inhibitor used for the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma .
Synthesis Analysis
Benzolamide is synthesized through a series of chemical reactions. Electrophilic and nucleophilic reactions are the most common procedures to construct a library of benzocaine derivatives, which have promising features that could be correlated with their biological activities .
Molecular Structure Analysis
The molecular formula of Benzolamide is C8H8N4O4S3. It has an average mass of 320.368 Da and a monoisotopic mass of 319.970764 Da .
Chemical Reactions Analysis
Benzolamide is involved in a variety of chemical reactions. Electrophilic and nucleophilic reactions of benzocaine are the most common procedures to construct a library of benzocaine derivatives .
Physical And Chemical Properties Analysis
Benzolamide has a density of 1.7±0.1 g/cm^3, a boiling point of 585.9±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C. It has an enthalpy of vaporization of 87.5±3.0 kJ/mol and a flash point of 308.2±25.4 °C .
Scientific Research Applications
Membrane Permeability and Carbonic Anhydrase Inhibition
Benzolamide, a sulfonamide carbonic anhydrase inhibitor, is often used in physiological and pharmacological studies. It is similar to acetazolamide in terms of membrane permeability through blood red cell membranes. This property challenges the previous belief that benzolamide is membrane-impermeant, highlighting its potential for selective inhibition of membrane-associated carbonic anhydrase isozymes, significant in both physiological studies and pharmacologically, especially for tumor-associated isozymes (CA IX and XII) (Supuran & Scozzafava, 2004).
Role in High Altitude Physiology
Benzolamide has shown effectiveness in improving oxygenation and reducing acute mountain sickness (AMS) during high-altitude treks, offering advantages over acetazolamide. Due to its hydrophilic nature, benzolamide retains strong renal action, engendering metabolic acidosis and ventilatory stimulus, which are beneficial at high altitudes. It also demonstrates fewer side effects than acetazolamide, particularly at sea level (Collier et al., 2016).
Ophthalmological Applications
In ophthalmology, benzolamide has been explored for its effects on retinal pigment epithelium functions and retinal adhesiveness. It enhances subretinal fluid absorption and retinal adhesiveness, similar to acetazolamide, suggesting the clinical value of membrane-specific carbonic anhydrase inhibitors in treating retinal conditions, potentially minimizing side effects from intracellular carbonic anhydrase inhibition (Wolfensberger et al., 2000).
Renal Hemodynamics
Benzolamide affects renal hemodynamics by reducing proximal reabsorption and activating tubuloglomerular feedback (TGF). This leads to a rightward reset of TGF to accommodate increased late proximal flow, implicating the role of benzolamide in influencing kidney functions and possibly contributing to the treatment of kidney-related diseases (Deng et al., 2002).
Antimicrobial Potential
Benzolamide and its derivatives show inhibitory effects against β-carbonic anhydrases from Mycobacterium tuberculosis. These findings indicate potential for benzolamide in developing antimycobacterial agents, offering a different mechanism of action compared to existing drugs, particularly against multi-drug resistant strains (Maresca et al., 2013).
Cardioprotective Action
In cardiology, benzolamide demonstrates cardioprotective action against ischemia-reperfusion injury, particularly mediated by endothelial nitric oxide synthase (eNOS)/nitric oxide pathways. This suggests its potential use in managing cardiovascular diseases and conditions related to ischemic injury (González Arbeláez et al., 2018).
Neurophysiology
Benzolamide alters the kinetics of activity-dependent extracellular alkaline transients in rat hippocampal slices, suggesting its utility in neurophysiological studies. It affects the buffering of extracellular pH, which is crucial in understanding synaptic transmission and neural activity (Tong et al., 2006).
Complex Formation with Metal Ions
Studies on benzolamide complexes with metal ions like zinc(II) and copper(II) reveal insights into the structural and spectroscopic properties of these complexes. This has implications for understanding the molecular interactions of benzolamide, which could be relevant in medicinal chemistry and drug design (Alzuet et al., 2000).
Safety And Hazards
properties
IUPAC Name |
5-(benzenesulfonamido)-1,3,4-thiadiazole-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O4S3/c9-18(13,14)8-11-10-7(17-8)12-19(15,16)6-4-2-1-3-5-6/h1-5H,(H,10,12)(H2,9,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDGTQXZLNDOKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187356 | |
Record name | Benzolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzolamide | |
CAS RN |
3368-13-6 | |
Record name | Benzolamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3368-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzolamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003368136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC5AAH89R5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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